molecular formula C17H22N2O2 B2398679 N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide CAS No. 1258711-24-8

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide

Cat. No. B2398679
CAS RN: 1258711-24-8
M. Wt: 286.375
InChI Key: HCDNUJSRFRNKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide is a chemical compound that has been widely used in scientific research. It is also known as CPP-115, and it is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels has been shown to have a range of effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase the levels of GABA in the brain. This increase in GABA levels has been shown to have a range of effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. These effects have been linked to the potential therapeutic applications of CPP-115 in the treatment of epilepsy, anxiety disorders, and substance use disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP-115 in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA in a more precise and controlled manner. However, one of the limitations of using CPP-115 is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in the treatment of epilepsy, anxiety disorders, and substance use disorders. Another area of interest is the role of GABA in learning and memory, and the potential use of CPP-115 as a cognitive enhancer. Additionally, further research is needed to explore the potential toxicity of CPP-115 and to develop safer and more effective GABA transaminase inhibitors.
Conclusion:
In conclusion, CPP-115 is a potent and selective inhibitor of GABA transaminase that has been widely used in scientific research. Its ability to increase the levels of GABA in the brain has been linked to a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of ion channel activity. While there are limitations to its use in lab experiments, CPP-115 has significant potential for further research and therapeutic applications.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and it involves the use of specialized equipment and techniques. However, the specific details of the synthesis method are beyond the scope of this paper.

Scientific Research Applications

CPP-115 has been used extensively in scientific research to study the role of GABA in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and substance use disorders. It has also been used to study the effects of GABA on learning and memory, as well as the mechanisms underlying the development of addiction.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-11-12-19(16-8-9-16)17(20)7-4-13-21-14-10-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNUJSRFRNKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCCOCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide

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